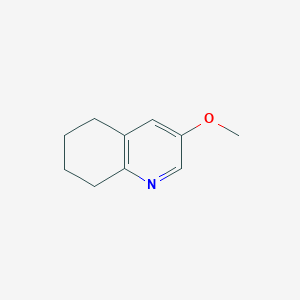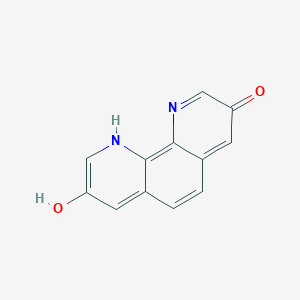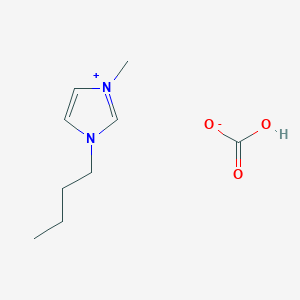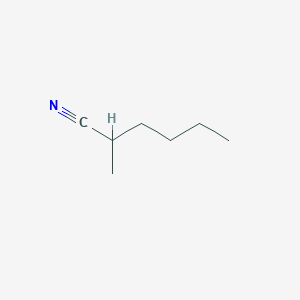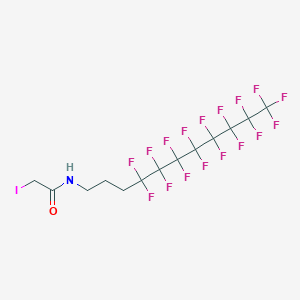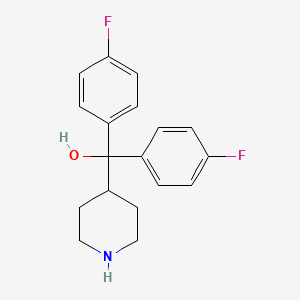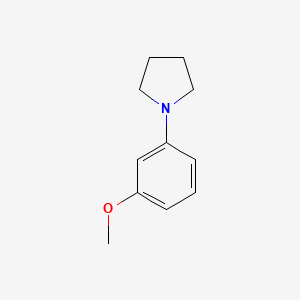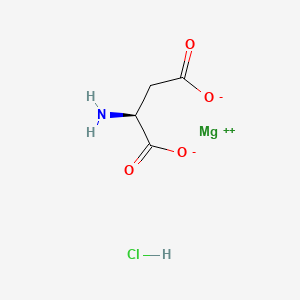
Magnesium aspartate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium aspartate hydrochloride is a compound formed by the combination of magnesium, aspartic acid, and hydrochloric acid. It is commonly used as a mineral supplement to treat or prevent low magnesium levels in the body. Magnesium is an essential micronutrient involved in over 300 enzymatic reactions, including energy production, protein synthesis, and muscle and nerve function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of magnesium aspartate hydrochloride typically involves dissolving L-aspartic acid in hot water, followed by the addition of magnesium oxide. The mixture is then treated with hydrochloric acid to form the desired compound. The reaction conditions include maintaining the pH between 4.0 to 5.5 and stirring at room temperature. The solution is then cooled to precipitate the crystals, which are filtered and vacuum dried .
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process includes the use of organic solvents such as methanol, ethanol, or acetonitrile to enhance the crystallization process. The final product is obtained through filtration and drying, ensuring good crystal stability suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Magnesium aspartate hydrochloride can undergo various chemical reactions, including:
Oxidation: Magnesium can be oxidized to form magnesium oxide.
Reduction: Aspartic acid can be reduced to form other amino acids.
Substitution: The hydrochloride group can be substituted with other anions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Substitution: Various anions like sulfate or phosphate under acidic or basic conditions.
Major Products:
Oxidation: Magnesium oxide.
Reduction: Reduced amino acids.
Substitution: Magnesium sulfate, magnesium phosphate.
Scientific Research Applications
Magnesium aspartate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and enzyme activation.
Medicine: Used as a supplement to treat magnesium deficiency, which can lead to conditions such as arrhythmias, hypertension, and migraines.
Industry: Utilized in the manufacturing of cosmetics and household products due to its stabilizing properties
Mechanism of Action
Magnesium aspartate hydrochloride exerts its effects by increasing magnesium levels in the body. Magnesium acts as a cofactor for numerous enzymes involved in metabolic processes, including ATP synthesis, DNA and RNA synthesis, and protein synthesis. It also plays a crucial role in maintaining the electrical potential of cell membranes, which is essential for nerve impulse conduction and muscle contraction .
Comparison with Similar Compounds
- Magnesium citrate
- Magnesium oxide
- Magnesium sulfate
- Magnesium chloride
Comparison:
- Bioavailability: Magnesium aspartate hydrochloride has higher bioavailability compared to magnesium oxide and magnesium sulfate, making it more effective in increasing magnesium levels in the body .
- Solubility: It is more water-soluble than magnesium oxide, which enhances its absorption and efficacy .
- Applications: While magnesium citrate is often used for its laxative properties, this compound is preferred for its role in treating magnesium deficiency and supporting metabolic functions .
This compound stands out due to its high bioavailability, solubility, and effectiveness in treating magnesium deficiency, making it a valuable compound in both medical and industrial applications.
Properties
CAS No. |
28184-71-6 |
|---|---|
Molecular Formula |
C4H6ClMgNO4 |
Molecular Weight |
191.85 g/mol |
IUPAC Name |
magnesium;(2S)-2-aminobutanedioate;hydrochloride |
InChI |
InChI=1S/C4H7NO4.ClH.Mg/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);1H;/q;;+2/p-2/t2-;;/m0../s1 |
InChI Key |
QYOBXHXZJRPWDE-JIZZDEOASA-L |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl |
sequence |
D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


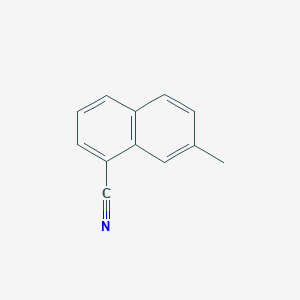
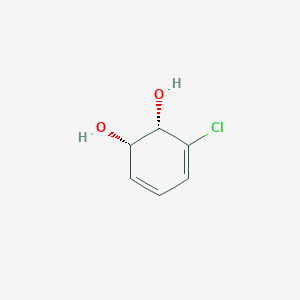
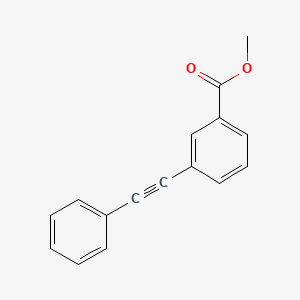
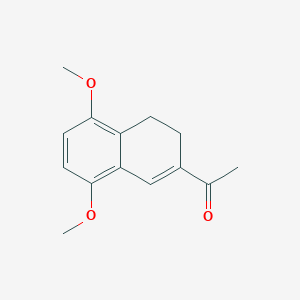
![5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane](/img/structure/B1624602.png)
